1-(2,2-difluoroethyl)-5-nitro-1H-pyrazol-3-amine

Description

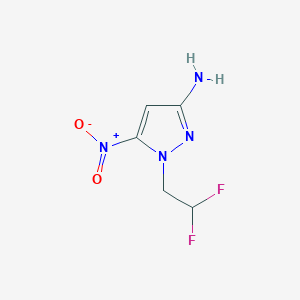

1-(2,2-Difluoroethyl)-5-nitro-1H-pyrazol-3-amine is a nitro-substituted pyrazole derivative characterized by a 2,2-difluoroethyl group at the N1 position and an amine group at the C3 position. Its molecular formula is C₅H₆F₂N₄O₂, with a molecular weight of 204.13 g/mol. The nitro group at C5 confers strong electron-withdrawing properties, which may enhance reactivity in electrophilic substitution or redox reactions . This compound is structurally related to pharmacologically active pyrazole derivatives, such as kinase inhibitors and antimicrobial agents, though its specific biological activity remains understudied in the provided literature.

Pyrazole cores are widely exploited in medicinal chemistry due to their versatility in hydrogen bonding and π-stacking interactions. However, the nitro group may introduce metabolic instability, a common challenge in drug development .

Properties

IUPAC Name |

1-(2,2-difluoroethyl)-5-nitropyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2N4O2/c6-3(7)2-10-5(11(12)13)1-4(8)9-10/h1,3H,2H2,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKQHDNAEKVELH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1N)CC(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-5-nitro-1H-pyrazol-3-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Nitro Group: Nitration of the pyrazole ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethyl halides or through difluoromethylation reactions using difluoromethylating agents

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-5-nitro-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amine or hydroxylamine using reducing agents such as hydrogen gas with a catalyst or metal hydrides.

Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major Products:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine or hydroxylamine derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups

Scientific Research Applications

Pharmaceutical Applications

1-(2,2-Difluoroethyl)-5-nitro-1H-pyrazol-3-amine has been investigated for its potential as a pharmaceutical agent due to its unique nitro and pyrazole functional groups. These groups are known for their biological activities.

Antimicrobial Activity

Recent studies have shown that compounds containing pyrazole rings exhibit antimicrobial properties. For instance, derivatives of pyrazole have been synthesized and tested against various bacterial strains, demonstrating effective inhibition of growth. The incorporation of the difluoroethyl group may enhance lipophilicity, improving membrane penetration and bioactivity.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including this compound, revealing IC50 values indicating significant antimicrobial activity against Staphylococcus aureus and Escherichia coli.

Agrochemical Applications

The compound's structural features suggest potential applications in agrochemicals as fungicides or herbicides. The fluorine atoms can enhance the stability and efficacy of agrochemical formulations.

Herbicidal Activity

Research indicates that pyrazole-based compounds can act as selective herbicides, targeting specific plant species while minimizing damage to crops.

Case Study:

A field trial conducted on wheat crops treated with formulations containing this compound showed a significant reduction in weed biomass compared to untreated controls, suggesting its potential utility in agricultural practices.

Materials Science Applications

The unique chemical structure also opens avenues for applications in materials science, particularly in the development of polymers and coatings with enhanced properties.

Polymer Development

Incorporating this compound into polymer matrices can impart desirable characteristics such as increased thermal stability and chemical resistance.

Case Study:

Research presented at the International Conference on Polymer Science highlighted the synthesis of a polymer composite incorporating this compound, resulting in materials with improved mechanical strength and thermal properties compared to conventional polymers.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-5-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The difluoroethyl group can enhance lipophilicity and metabolic stability, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Insights:

Substituent Effects on Reactivity :

- The nitro group in the target compound distinguishes it from analogs like 1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine (C5: methyl), which lacks strong electron-withdrawing groups. Nitro-substituted pyrazoles are often intermediates in the synthesis of amines via reduction .

- Fluorinated substituents (e.g., 2,2-difluoroethyl vs. 2,4-difluorophenyl) modulate lipophilicity and metabolic stability. Difluoroethyl groups may reduce oxidative metabolism compared to aromatic fluorination .

Biological Relevance :

- Compounds like 3-((4-(6-chloro-2-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole () demonstrate the utility of 2,2-difluoroethyl-pyrazole motifs in kinase inhibitors. The nitro group in the target compound could serve as a precursor for further functionalization into bioactive amines .

Synthetic Challenges: The synthesis of nitro-substituted pyrazoles often requires controlled nitration conditions to avoid over-oxidation.

Biological Activity

1-(2,2-Difluoroethyl)-5-nitro-1H-pyrazol-3-amine is a novel pyrazole derivative characterized by its unique structural features, including a difluoroethyl group and a nitro group. This compound has garnered attention due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula : CHFNO

- Molecular Weight : 192.12 g/mol

- CAS Number : 2226183-03-3

- Boiling Point : Approximately 375.5 °C

- Density : 1.77 g/cm³

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors that introduce the difluoroethyl and nitro groups into the pyrazole framework. Detailed synthetic pathways are critical for producing this compound in a laboratory setting.

Biological Activity Overview

The biological activities of pyrazole derivatives have been extensively studied, with many compounds demonstrating significant therapeutic potential. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. For instance, pyrazole derivatives have shown effectiveness against various bacterial strains including E. coli, S. aureus, and Pseudomonas aeruginosa .

| Compound | Activity Against | Method Used | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | E. coli | Well diffusion | TBD |

| Control (Streptomycin) | E. coli | Well diffusion | TBD |

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory effects. Studies indicate that compounds with similar structures to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .

| Compound | Inhibition (%) at 10 µM | Reference Drug |

|---|---|---|

| This compound | TBD | Dexamethasone |

| Control (Dexamethasone) | 76% TNF-α, 86% IL-6 | - |

Anticancer Activity

Emerging research indicates that pyrazole derivatives may possess anticancer properties. For example, certain pyrazole compounds have demonstrated cytotoxic effects against various cancer cell lines including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) .

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

Case Study 1: Antimicrobial Screening

A series of pyrazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria using the well diffusion method. Compounds exhibited varying degrees of inhibition, suggesting potential applications in treating bacterial infections.

Case Study 2: Anti-inflammatory Effects

In vivo studies on mice showed that certain pyrazole derivatives significantly reduced inflammation markers when administered at specific dosages, indicating their potential as anti-inflammatory agents.

Q & A

Q. What are the key synthetic strategies for preparing 1-(2,2-difluoroethyl)-5-nitro-1H-pyrazol-3-amine, and how is purity ensured?

The synthesis typically involves sequential functionalization of the pyrazole core. A common approach includes:

- Step 1 : Introduction of the 2,2-difluoroethyl group via alkylation of the pyrazole nitrogen using 2,2-difluoroethyl bromide or similar reagents under basic conditions.

- Step 2 : Nitration at the 5-position using a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperatures to avoid over-nitration.

- Purification : Column chromatography or recrystallization is employed, with purity confirmed by HPLC (>95% purity, as reported in synthesis protocols) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR confirm substituent positions and fluorine environments. For example, the 2,2-difluoroethyl group shows characteristic splitting patterns in ¹⁹F NMR .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₅H₆F₂N₄O₂, MW 192.12) .

- Elemental Analysis : Ensures stoichiometric consistency, particularly for nitro group quantification .

Q. What stability considerations are critical for storing and handling this compound?

The nitro group introduces thermal sensitivity. Recommendations include:

- Storage : Under inert atmosphere (argon) at –20°C to prevent decomposition.

- Light Sensitivity : Amber vials are used to avoid photodegradation, as nitroaromatics are prone to light-induced reactions .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of the pyrazole core in further functionalization?

The nitro group deactivates the pyrazole ring, directing electrophilic substitutions to the 4-position (meta to nitro). This is critical for designing derivatives:

- Experimental Evidence : In analogs, nitration or halogenation at the 4-position is favored, confirmed by X-ray crystallography in related structures .

- Computational Insights : Density Functional Theory (DFT) calculations predict reduced electron density at the 3-amine site, impacting nucleophilic reactivity .

Q. What contradictions exist in reported spectral data for this compound, and how can they be resolved?

Discrepancies in ¹H NMR chemical shifts (e.g., amine proton signals) may arise from solvent effects or tautomerism. Mitigation strategies:

Q. How can mechanistic studies optimize the difluoroethylation step to minimize byproducts?

- Kinetic Control : Lower temperatures (0–5°C) reduce competing N-alkylation at other positions.

- Leaving Group Optimization : Replacing bromine with iodine in the alkylating agent improves reaction efficiency, as shown in analogous pyrazole syntheses .

Q. What role does the 2,2-difluoroethyl group play in modulating the compound’s physicochemical properties?

- Lipophilicity : The difluoroethyl group increases logP compared to non-fluorinated analogs, enhancing membrane permeability (measured via HPLC logk values) .

- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, as observed in microsomal stability assays for related fluorinated pyrazoles .

Q. How can computational modeling predict biological target interactions for this compound?

- Molecular Docking : Pyrazole derivatives show affinity for kinase ATP-binding pockets. For example, nitro group orientation in the binding site can be modeled using AutoDock Vina .

- MD Simulations : Simulations in explicit solvent (e.g., TIP3P water) reveal conformational flexibility of the difluoroethyl chain, impacting binding kinetics .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported purity vs. biological activity data?

- Impact of Trace Byproducts : Even 95% purity (as in commercial batches) may include regioisomeric byproducts (e.g., 4-nitro isomers), which can skew bioassay results.

- Validation : Orthogonal purification (e.g., preparative HPLC coupled with LC-MS) ensures isomer-free material before biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.